![molecular formula C19H12ClN3OS B3443029 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide](/img/structure/B3443029.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in the regulation of apoptosis.
Mechanism of Action
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide selectively inhibits the interaction between Bcl-2 and Bak, which is crucial for the regulation of apoptosis. Bcl-2 is an anti-apoptotic protein that binds to Bak and prevents its activation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide disrupts this interaction by binding to the hydrophobic groove of Bcl-2, leading to the activation of Bak and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has been shown to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, and breast cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has also been shown to modulate immune responses, suggesting its potential use in immunotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide is its selectivity for the interaction between Bcl-2 and Bak, which allows for the specific study of this pathway in apoptosis regulation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide is also a small molecule inhibitor, which makes it easier to use in cellular and animal studies. However, one of the limitations of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide is its relatively low potency compared to other Bcl-2 inhibitors. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide. One direction is the development of more potent and selective Bcl-2 inhibitors based on the structure of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide. Another direction is the investigation of the role of Bcl-2 family proteins in the regulation of autophagy, a cellular process that plays a crucial role in cellular homeostasis and disease pathogenesis. Finally, the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has been widely used in scientific research as a tool to study the regulation of apoptosis. It has been shown to selectively inhibit the interaction between Bcl-2 and Bak, leading to the activation of Bak and the induction of apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]nicotinamide has been used to study the role of Bcl-2 family proteins in various cellular processes, including cancer, neurodegeneration, and immune regulation. It has also been used to develop new therapeutic strategies for cancer and other diseases.
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-8-7-12(19-23-15-5-1-2-6-17(15)25-19)10-16(14)22-18(24)13-4-3-9-21-11-13/h1-11H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUMTYPYPJWAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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